- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,
Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

91990-88-4 structure
Nome do Produto:4-(N-Succinimidylcarboxy)benzophenone
N.o CAS:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
4-(N-Succinimidylcarboxy)benzophenone Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 4-(N-Succinimidylcarboxy)benzophenone
- N-Succinimidyl 4-Benzoylbenzoate
- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
- 4-benzoylbenzoate NHS ester
- 4-Benzoylbenzoic Acid N-Succinimidyl Ester
- 4-Benzoylbenzoic acid succinimidyl ester
- N-hydroxysuccinimidyl-4-benzoylbenzoate
- p-benzoylbenzoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
- N-Succinimidyl4-Benzoylbenzoate
- MVQNJLJLEGZFGP-UHFFFAOYSA-N
- 5569AH
- 4-benzoylbenzoicacid-succinimidyl ester
- 4-Benzoylbenzoic acid,succinimidyl ester
- 4-Benzoylbenzoic acid, succinimidyl ester
- 4-
- AS
- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
- 4-Benzoylbenzoic acid N-hydroxysuccinimide
- 91990-88-4
- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
- CS-0181326
- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
- MFCD00058572
- AS-10345
- AKOS025312397
- SCHEMBL76714
- T73071
- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
- LCZC2378
- DTXSID70376325
- S0863
- DB-081113
-
- MDL: MFCD00058572
- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
- Chave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O
Propriedades Computadas
- Massa Exacta: 323.07900
- Massa monoisotópica: 323.07937252 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 5
- Complexidade: 514
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 323.3
- XLogP3: 2.2
- Superfície polar topológica: 80.8
Propriedades Experimentais
- Ponto de Fusão: 207.0 to 211.0 deg-C
- PSA: 80.75000
- LogP: 2.07630
4-(N-Succinimidylcarboxy)benzophenone Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:UN 3077 9 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:0-10°C
- Classe de Perigo:9
- PackingGroup:Ⅲ
4-(N-Succinimidylcarboxy)benzophenone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A6228712-250MG |
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |
91990-88-4 | >97.0%(HPLC) | 250mg |
RMB 639.20 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-209864-25 mg |
4-(N-Succinimidylcarboxy)benzophenone, |
91990-88-4 | 25mg |
¥2,256.00 | 2023-07-11 | ||
TRC | S690283-10mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 10mg |
$ 58.00 | 2023-09-06 | ||
TRC | S690283-100mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 100mg |
$127.00 | 2023-05-17 | ||
TRC | S690283-250mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 250mg |
$339.00 | 2023-05-17 | ||
Chemenu | CM529690-100mg |
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate |
91990-88-4 | 98% | 100mg |
$79 | 2023-01-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 1g |
¥7268.0 | 2021-09-04 | ||
Cooke Chemical | A6228712-1G |
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |
91990-88-4 | >97.0%(HPLC) | 1g |
RMB 2044.80 | 2025-02-21 | |
eNovation Chemicals LLC | D751293-1g |
4-BENZOYLBENZOIC ACID SUCCINIMIDYL ESTER |
91990-88-4 | 98.0% | 1g |
$185 | 2024-06-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 500MG |
¥2854.57 | 2022-02-24 |
4-(N-Succinimidylcarboxy)benzophenone Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C
Referência
- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterizationCellulose (Dordrecht, 2020, 27(3), 1239-1254,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referência
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
Referência
- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding ProteinsChemistry - An Asian Journal, 2012, 7(7), 1567-1571,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt
Referência
- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
Referência
- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivityBioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt
Referência
- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfacesColloids and Surfaces, 2010, 78(2), 343-350,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C
Referência
- New photoactivatable analogs of glutathione disulfideSynthesis, 2006, (3), 509-513,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referência
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitroChemBioChem, 2012, 13(5), 674-683,
Synthetic Routes 10
Condições de reacção
Referência
- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vesselJournal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603,
Synthetic Routes 11
Condições de reacção
Referência
- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
Referência
- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA)Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C
Referência
- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,
4-(N-Succinimidylcarboxy)benzophenone Raw materials
4-(N-Succinimidylcarboxy)benzophenone Preparation Products
4-(N-Succinimidylcarboxy)benzophenone Literatura Relacionada
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Produtos relacionados
- 23405-15-4(N-(Benzoyloxy)succinimide)
- 1329809-14-4(Anastrozole-d3 Dimer Impurity)
- 2171759-64-9(3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol)
- 2877652-82-7(N,N,4-trimethyl-6-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine)
- 1212199-32-0(methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate oxalate)
- 1946812-86-7(methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate)
- 80206-82-2(Alcohols, C12-14)
- 2877649-30-2(N-{[1-(3-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 1261644-94-3(2-Cyano-4-methoxymandelic acid)
- 1421604-75-2(4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
pengshengyue
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
